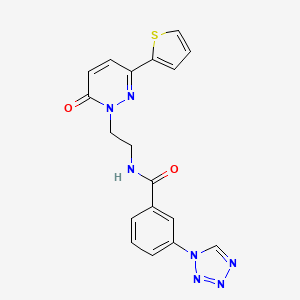

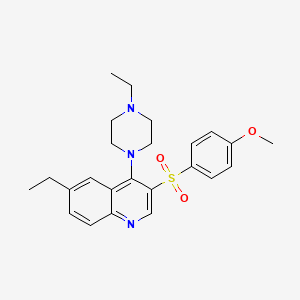

![molecular formula C19H18ClN3O2 B2869436 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide CAS No. 1795209-30-1](/img/structure/B2869436.png)

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide” is a chemical compound that contains a benzoxazole moiety . Benzoxazole is a heterocyclic compound, and it’s a common motif in pharmaceutical compounds due to its diverse spectrum in biological activity .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in various studies. One method involves an electrochemical process using acetic acid as an electrolyte . This method is cleaner, with minimum impurity formation, no metal catalyst used, high atom economy, robust, scalable, and has a broad substrate scope .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been characterized by 1H NMR, 13C NMR, and mass spectroscopy . The carbonyl of 2-pyrrolidinone moiety is stabilized with three hydrogen bonds with Ala51, Met123, and Ser122, the amino acid residues responsible for the catalytic function of the enzyme .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized through various chemical reactions. One such reaction involves coupling various pharmaceutically relevant secondary amines with benzoxazole .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives have been analyzed in various studies. For instance, 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-amine hydrochloride, a related compound, is a solid at room temperature .Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing their function and leading to a range of biological effects .

Mode of Action

The exact mode of action of this compound is not clearly defined in the available literature. The compound likely interacts with its targets, leading to changes in their function. This can result in a variety of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as the modulation of enzyme activity, alteration of signal transduction, and changes in cellular function .

Pharmacokinetics

Similar compounds have been known to exhibit a range of pharmacokinetic properties, influencing their bioavailability and overall effect .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular level, influencing cell function and leading to a range of biological responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Vorteile Und Einschränkungen Für Laborexperimente

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide has several advantages and limitations for use in laboratory experiments. One advantage is its selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the function of this receptor. Additionally, this compound has been shown to have a long half-life, which allows for prolonged exposure to the receptor. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide. One area of interest is its potential use as a therapeutic agent for the treatment of psychiatric disorders, such as schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the dopamine D3 receptor. Finally, research is needed to develop more efficient methods for synthesizing this compound and improving its solubility in water.

Synthesemethoden

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide can be synthesized by a multi-step process that involves the reaction of various chemical intermediates. The synthesis begins with the reaction of 2-aminobenzo[d]oxazole with 2-chloroacetyl chloride to form the intermediate 2-(2-chloroacetyl)benzo[d]oxazole. This intermediate is then reacted with pyrrolidine to form the intermediate N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloroacetamide, which is then reacted with 3-chlorobenzoyl chloride to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool for studying the function of the dopamine D3 receptor. This compound has been shown to be a selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

Eigenschaften

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c20-14-6-3-5-13(11-14)18(24)21-12-15-7-4-10-23(15)19-22-16-8-1-2-9-17(16)25-19/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQKRAKZIDSLPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

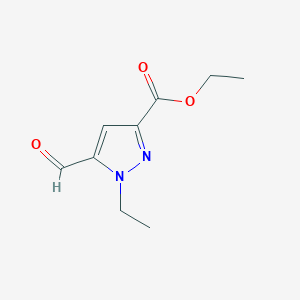

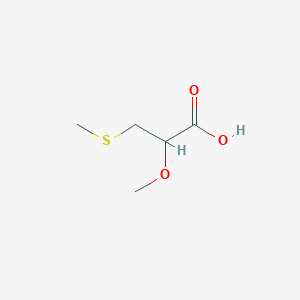

![N-(Cyanomethyl)-2-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]acetamide](/img/structure/B2869359.png)

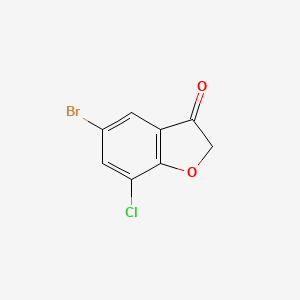

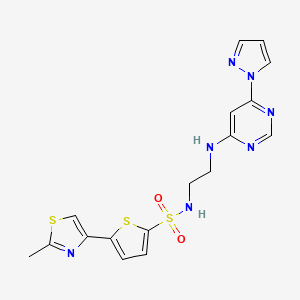

![6-[5-(5-Methyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2869360.png)

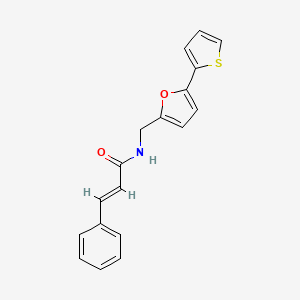

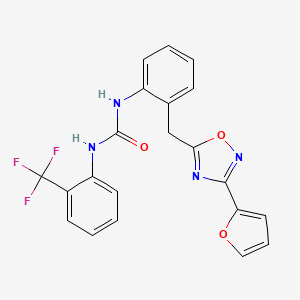

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2869372.png)

![2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2869373.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2869374.png)